molecular formula C9H7N5O4 B3830103 (2-hydroxy-5-nitro-1H-indol-3-yl)iminourea

(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea

Cat. No.: B3830103
M. Wt: 249.18 g/mol
InChI Key: CDFDWYXFGWXRFP-UHFFFAOYSA-N
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Description

(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea is a compound belonging to the indole derivative family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids like sulfuric acid for nitration and subsequent reactions with urea derivatives under controlled temperatures .

Industrial Production Methods

Industrial production methods for indole derivatives, including (2-hydroxy-5-nitro-1H-indol-3-yl)iminourea, often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea has diverse scientific research applications:

Mechanism of Action

The mechanism of action of (2-hydroxy-5-nitro-1H-indol-3-yl)iminourea involves its interaction with cellular targets, leading to the disruption of cellular processes. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive oxygen species, leading to cell damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O4/c10-9(16)13-12-7-5-3-4(14(17)18)1-2-6(5)11-8(7)15/h1-3,11,15H,(H2,10,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFDWYXFGWXRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea
Reactant of Route 2
(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea
Reactant of Route 3
(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea
Reactant of Route 4
(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea
Reactant of Route 5
(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea
Reactant of Route 6
(2-hydroxy-5-nitro-1H-indol-3-yl)iminourea

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